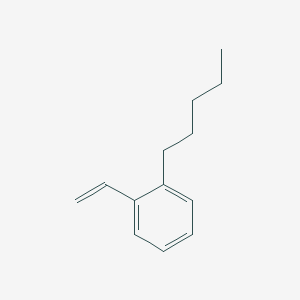

1-Ethenyl-2-pentylbenzene

Cat. No. B8604145

Key on ui cas rn:

92533-26-1

M. Wt: 174.28 g/mol

InChI Key: ODOPUIHJBDFAFR-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US07267974B2

Procedure details

In a 500-ml shaking flask were charged an inorganic medium containing 6.2 g/l disodium hydrogen phosphate, 3 g/l potassium dihydrogen phosphate, 1.0 g/l ammonium chloride, 0.5 g/l sodium chloride, and 3 ml/l trace components solution and 50 ml of a medium having a composition of 1.0 g/l polypeptone (Nihon Pharmaceutical Co., Ltd.), and 1.0 g/l D-glucose. ANTIFOAM PE-M was added to the resultant mixture in the same manner as in Example 2 in a concentration of 0.5 ml/l. The obtained mixture was sterilized at high temperature and high pressure and cooled to room temperature to prepare a medium. Thereafter, n-amylbenzene, i.e. an alkane, was added thereto as a substrate so as to make a concentration of 6 mM. Also, 5-(vinylphenyl)pentane, i.e. an alkane, was further added thereto so as to make a concentration of 0.8 mM. YN21M strain, one of the novel microorganisms of the present invention, was inoculated in this shaking flask and cultured with shaking at 30° C. at 125 strokes/min. After 40 hours, the cells were recovered by centrifugation and PHA was extracted in the same manner as that in Example 1 and the obtained PHA was weighed. As a result, the polymer dry weight (PDW) was found to be 0.72 g/l. Further, the structure determination of the obtained PHA by 1H-NMR in the same manner as that in Example 1 gave a monomer unit ratio of 3-hydroxy-5-phenylvaleric acid of 80.7 mol %. Also, the monomer unit ratio of 3-hydroxy-5-(4-vinylphenyl) valeric acid was found to be 15.3 mol %. From the above, it was confirmed that PHA including a 3-hydroxy-5-phenylvalerate unit and 3-hydroxy-5-(4-vinylphenyl) valerate unit could be synthesized from n-amylbenzene and vinylphenylpentane by the YN21M strain.

Name

disodium hydrogen phosphate

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Name

potassium dihydrogen phosphate

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

[Compound]

Name

resultant mixture

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

[Compound]

Name

alkane

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

[Compound]

Name

alkane

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Five

Identifiers

|

REACTION_CXSMILES

|

P([O-])([O-])(O)=O.[Na+].[Na+].P([O-])(O)(O)=[O:9].[K+].[Cl-].[NH4+].[Cl-].[Na+].O=[CH:19][C@@H:20]([C@H:22]([C@@H:24]([C@@H:26]([CH2:28][OH:29])O)[OH:25])O)O.[CH3:30][CH2:31][CH2:32][CH2:33][CH2:34]C1C=CC=CC=1.C(C1C=CC=CC=1CCCCC)=C>>[OH:25][CH:24]([CH2:22][CH2:20][C:19]1[CH:34]=[CH:33][CH:32]=[CH:31][CH:30]=1)[CH2:26][C:28]([OH:29])=[O:9] |f:0.1.2,3.4,5.6,7.8|

|

Inputs

Step One

|

Name

|

disodium hydrogen phosphate

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

P(=O)(O)([O-])[O-].[Na+].[Na+]

|

|

Name

|

potassium dihydrogen phosphate

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

P(=O)(O)(O)[O-].[K+]

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[Cl-].[NH4+]

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[Cl-].[Na+]

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

O=C[C@H](O)[C@@H](O)[C@H](O)[C@H](O)CO

|

Step Three

[Compound]

|

Name

|

resultant mixture

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CCCCCC1=CC=CC=C1

|

[Compound]

|

Name

|

alkane

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(=C)C1=C(C=CC=C1)CCCCC

|

[Compound]

|

Name

|

alkane

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Conditions

Temperature

|

Control Type

|

AMBIENT

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

In a 500-ml shaking flask

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

were charged an inorganic medium

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to prepare a medium

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

YN21M strain, one of the novel microorganisms of the present invention, was inoculated in this shaking flask

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

cultured with shaking at 30° C. at 125 strokes/min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the cells were recovered by centrifugation and PHA

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

was extracted in the same manner as that in Example 1

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

As a result, the polymer dry weight (PDW)

|

Outcomes

Product

Details

Reaction Time |

40 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

OC(CC(=O)O)CCC1=CC=CC=C1

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |